

The Discovery and Synthesis of Lotilaner: A Novel Isoxazoline Ectoparasiticide

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Compound of Interest

Compound Name: Lotilaner

Cat. No.: B608639

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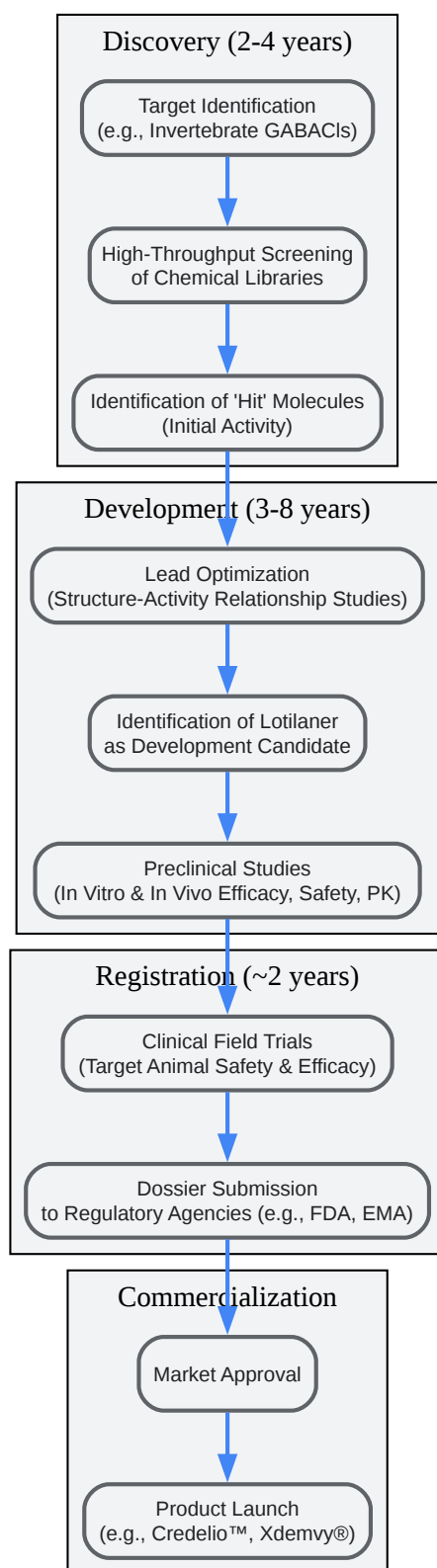
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lotilaner is a potent ectoparasiticide belonging to the isoxazoline class of compounds, a relatively new and highly effective group of veterinary and human medicines.^{[1][2]} It is the pure S-enantiomer of a molecule designed to selectively target the nervous system of invertebrates, leading to their rapid paralysis and death.^{[3][4][5]} Initially developed for the treatment and prevention of flea and tick infestations in dogs and cats (Credelio™), **lotilaner** has recently been approved for human use as a topical ophthalmic solution (Xdemvy®) for the treatment of Demodex blepharitis.^{[1][3][6]} This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this significant advancement in parasiticide research.

Discovery and Development Pathway

The discovery of **lotilaner** is rooted in the broader exploration of the isoxazoline chemical class as a source of novel parasiticides.^{[7][8]} The general drug discovery process for a new parasiticide is a multi-year endeavor involving the screening of vast chemical libraries, followed by lead optimization, and extensive safety and efficacy testing.



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Caption: A generalized workflow for the discovery and development of a new parasiticide like **lotilaner**.

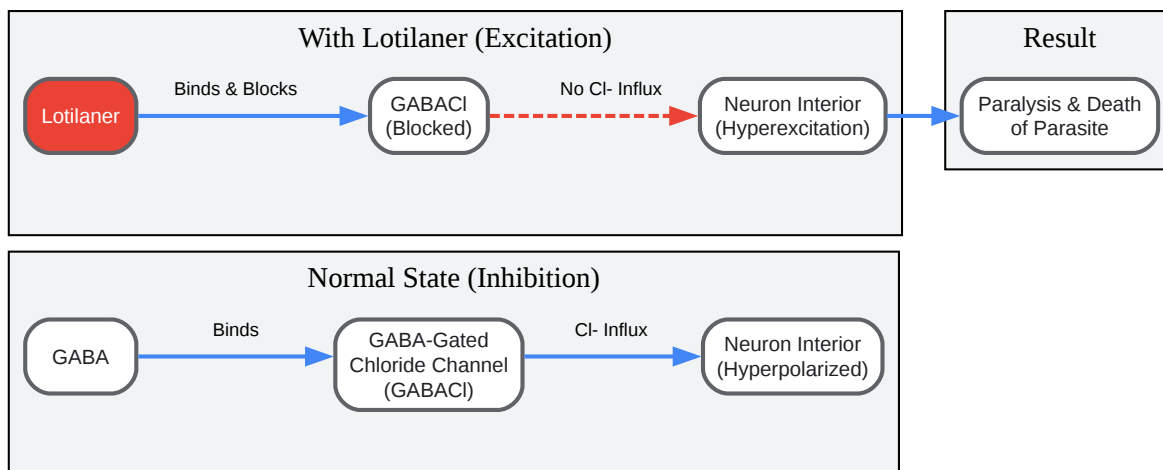
Mechanism of Action: Selective Inhibition of Invertebrate GABA-Gated Chloride Channels

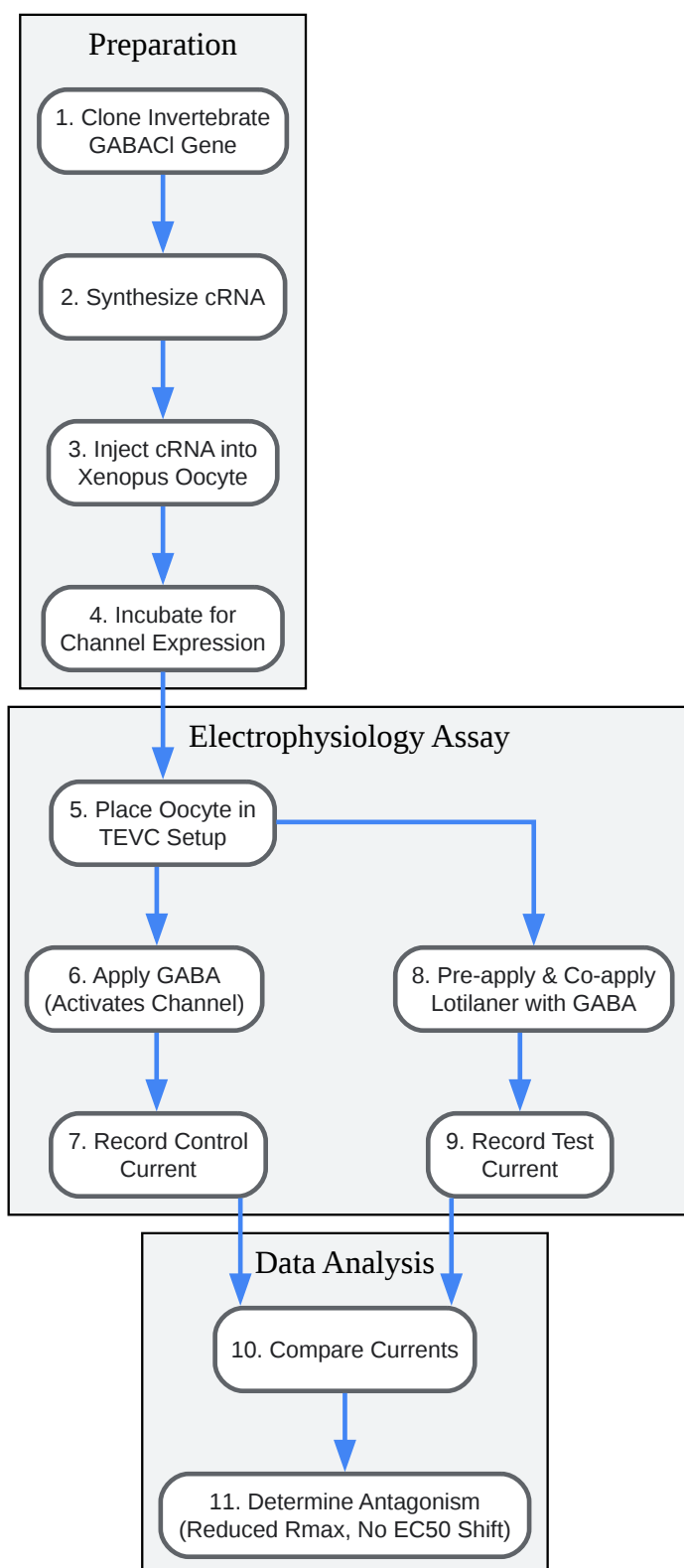
Lotilaner's primary mechanism of action is the non-competitive antagonism of γ -aminobutyric acid (GABA)-gated chloride channels (GABACls) in invertebrates.^{[1][2][4]} To a lesser extent, it can also affect glutamate-gated chloride channels (GluCls).^{[7][8]}

In the invertebrate nervous system, GABA is a major inhibitory neurotransmitter.^[2] When GABA binds to its receptor on the chloride channel, it causes the channel to open, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus inhibiting nerve transmission.^[2]

Lotilaner binds to a site on the GABACl distinct from the GABA binding site, and also different from the binding sites of older insecticides like fipronil.^{[1][4]} This binding prevents the channel from opening, even when GABA is present. The blockade of the chloride ion influx leads to hyperexcitation of the parasite's nervous system, resulting in paralysis and rapid death.^{[2][3]}

A key feature of **lotilaner** is its high selectivity for invertebrate GABACls over their mammalian counterparts.^{[1][3]} This selectivity is the basis for its excellent safety profile in host animals and humans.^{[1][9]}





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